molecular formula C12H13NO4 B8426711 5-Hydroxy-3-methoxycarbonyl-2-methoxymethyl-1H-indole CAS No. 152593-19-6

5-Hydroxy-3-methoxycarbonyl-2-methoxymethyl-1H-indole

Cat. No. B8426711
Key on ui cas rn: 152593-19-6
M. Wt: 235.24 g/mol
InChI Key: LKPQRQAJHGTLJR-UHFFFAOYSA-N
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Patent
US05344938

Procedure details

32.4 g (300 mmol) of 1,4-benzoquinone was dissolved in 200 ml of ethyl acetate, 200 ml (350 mmol) of acetic acid was added thereto, followed by dropwise addition of 14.5 g (100 mmol) of methyl 4-methoxy-3-amino-2-butenoate. With stirring, the reaction mixture was heated for 15 hours while keeping the inner temperature at 50° C. To this was then added dropwise 200 ml of an aqueous solution containing 52.2 g (300 mmol) of sodium hydrosulfite. The mixture was further stirred at room temperature for 2 hours while controlling the reaction mixture within a pH range of from 4.5 to 7.5 with 5 N sodium hydroxide. Thereafter, crystals thus precipitated were collected by filtration and washed with ethyl acetate to obtain 7.33 g of crude crystals. The filtrate and the washings were combined and then allowed to separate into organic and water layers. The water layer was extracted with 50 ml of ethyl acetate, and the resulting ethyl acetate layer was combined with the organic layer. The thus combined organic layer was washed with saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After anhydrous magnesium sulfate was filtered off and the solvent was distilled off under reduced pressure, the resulting residue was purified by an alumina column chromatography (eluent: ethyl acetate). Main fractions thus obtained were concentrated, and the concentrated residue was slurried with 150 ml of ethyl acetate. The thus obtained crude product was combined with the crude crystals previously collected by filtration, and the combined product was recrystallized from 260 ml of ethyl acetate to obtain 10.5 g of the title compound with a yield of 44.2%.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
52.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
44.2%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.C(O)(=O)C.[CH3:13][O:14][CH2:15][C:16]([NH2:22])=[CH:17][C:18]([O:20][CH3:21])=[O:19].S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+]>C(OCC)(=O)C>[OH:7][C:4]1[CH:3]=[C:2]2[C:1](=[CH:6][CH:5]=1)[NH:22][C:16]([CH2:15][O:14][CH3:13])=[C:17]2[C:18]([O:20][CH3:21])=[O:19] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
14.5 g
Type
reactant
Smiles
COCC(=CC(=O)OC)N
Step Four
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
52.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
at 50° C
STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter, crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain 7.33 g of crude crystals
CUSTOM
Type
CUSTOM
Details
to separate into organic and water layers
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
The thus combined organic layer was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After anhydrous magnesium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by an alumina column chromatography (eluent: ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Main fractions thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
The thus obtained crude product
FILTRATION
Type
FILTRATION
Details
previously collected by filtration
CUSTOM
Type
CUSTOM
Details
the combined product was recrystallized from 260 ml of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=C(NC2=CC1)COC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 44.2%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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